Nelonicline

α7 nAChR Binding Affinity Partial Agonism

Nelonicline (ABT-126) offers unique α7 nAChR partial agonism (Ki=12.3 nM, EC50=2 μM, 74% intrinsic activity) with superior selectivity vs α3β4 (Ki=60 nM, 12% efficacy) and 5-HT3 (>10-fold lower affinity). Uniquely validated to reduce LIDs 40-70% in MPTP primate models, it is the optimal comparator for delineating α7-specific pathways in neuroprotection and cognition studies. Ensure clean, interpretable data with this precisely characterized tool.

Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
CAS No. 1026134-63-3
Cat. No. B1678021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelonicline
CAS1026134-63-3
SynonymsABT-126;  ABT126;  ABT 126;  Nelonicline
Molecular FormulaC17H19N3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5
InChIInChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1
InChIKeyQZDCYUCETTWCMO-MUJDFKBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nelonicline (ABT-126): Selective α7 nAChR Agonist for Cognitive and Dyskinesia Research


Nelonicline (ABT-126, CAS 1026134-63-3) is an investigational small molecule that functions as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) [1]. Its primary mechanism involves binding to and activating α7 nAChRs in the brain, which is a key target implicated in cognitive function and neuroprotection . Preclinically, Nelonicline has demonstrated high affinity for human α7 nAChRs and has been evaluated in clinical trials for cognitive deficits associated with schizophrenia and Alzheimer's disease [2].

Nelonicline (ABT-126) vs. Other α7 Agonists: Why Substitution Is Not a Straight Swap


The α7 nAChR agonist class encompasses compounds with diverse pharmacological profiles, including full agonists, partial agonists, and allosteric modulators, each exhibiting distinct binding affinities, intrinsic activities, and off-target interactions that critically influence functional outcomes [1]. A generic substitution of Nelonicline with another α7 nAChR agonist such as PNU-282987, varenicline, or encenicline is not scientifically justified without careful consideration of these specific parameters, as even subtle differences in Ki, EC50, intrinsic activity, or selectivity for related receptors like 5-HT3 or α3β4 nAChRs can significantly alter the compound's efficacy and safety profile in a given experimental model [2]. The following quantitative evidence provides a detailed, comparative analysis of Nelonicline's unique signature within its class, enabling informed procurement decisions.

Nelonicline's Differentiated Pharmacology: A Quantitative, Comparator-Based Evidence Guide


Nelonicline Exhibits High-Affinity α7 nAChR Binding and a Unique Partial Agonist Profile

Nelonicline binds with high affinity (Ki = 12.3 nM) to human brain α7 nAChRs, a value that is approximately 2-fold higher affinity than the comparator PNU-282987, which has a Ki of 26 nM for the rat receptor . Furthermore, Nelonicline is characterized as a partial agonist, activating currents in recombinant human α7 nAChRs with an EC50 of 2 μM and an intrinsic activity of 74% relative to the full agonist acetylcholine . This partial agonist profile is distinct from full agonists and allosteric modulators, offering a more nuanced modulation of receptor function that may mitigate receptor desensitization and downstream signaling alterations compared to compounds that fully activate the receptor [1].

α7 nAChR Binding Affinity Partial Agonism

Nelonicline Demonstrates a Favorable Selectivity Profile Against Off-Target Nicotinic and Serotonergic Receptors

Nelonicline exhibits a notable selectivity window over the α3β4* nAChR subtype, binding with a Ki of 60 nM in human IMR-32 neuroblastoma cells, which is approximately 5-fold lower affinity than its α7 target . Crucially, at a high concentration of 100,000 nM, Nelonicline achieves only 12% efficacy in a calcium flux assay using these cells, indicating that binding does not translate into significant functional activation . In contrast, varenicline, a comparator α4β2 and α7 nAChR agonist, is known for its broader activity across multiple nAChR subtypes and 5-HT3 receptors, a profile associated with gastrointestinal side effects in clinical settings [1][2]. Additionally, Nelonicline acts as a 5-HT3 receptor antagonist but with >10-fold lower affinity (Ki = 140 nM) compared to its primary α7 target, suggesting a reduced potential for off-target effects related to 5-HT3 modulation .

Selectivity α3β4 nAChR 5-HT3 Receptor

Nelonicline Demonstrates Potent, Dose-Dependent Reduction of L-Dopa-Induced Dyskinesia in a Primate Model

In a well-characterized non-human primate model of Parkinson's disease (MPTP-lesioned monkeys), Nelonicline demonstrated a robust, dose-dependent reduction in L-DOPA-induced dyskinesias (LIDs) [1]. A 0.10 mg/kg oral dose reduced LIDs by ~40%, while higher doses of 0.30 mg/kg and 1.0 mg/kg decreased LIDs by up to ~60% [1]. Notably, a 1.0 mg/kg dose of Nelonicline reduced LIDs by 70% after the morning L-DOPA dose and by 60% after the afternoon dose . In contrast, another α7 nAChR agonist, ABT-107, was previously administered to the same cohort of monkeys under a different regimen, and while both compounds are α7 agonists, the specific antidyskinetic potency and dose-response relationship of Nelonicline in this model is uniquely quantified in these studies [2]. The effect of Nelonicline was most pronounced after continued treatment, and importantly, it did not affect parkinsonian disability or cognitive ability, suggesting a specific antidyskinetic effect [3].

Parkinson's Disease L-DOPA-Induced Dyskinesia In Vivo Efficacy

Nelonicline (ABT-126): Defined Application Scenarios Based on Quantitative Differentiation


Investigating α7 nAChR-Mediated Signaling in CNS Disorders

Nelonicline's high-affinity binding (Ki = 12.3 nM) and partial agonist profile (EC50 = 2 μM, 74% intrinsic activity) make it a precise tool for dissecting α7 nAChR-specific signaling pathways in vitro (e.g., Xenopus oocytes, primary neuronal cultures) and in vivo . Its defined selectivity over α3β4 nAChRs (Ki = 60 nM, 12% functional efficacy) and 5-HT3 receptors (>10-fold lower affinity) ensures that observed effects are predominantly mediated by α7 nAChR activation, providing cleaner, more interpretable data in studies of synaptic plasticity, neuroprotection, and cognitive function .

Preclinical Modeling of L-DOPA-Induced Dyskinesia in Parkinson's Disease

For research programs focused on Parkinson's disease therapeutics, Nelonicline is uniquely positioned due to its validated, dose-dependent efficacy in reducing LIDs in the MPTP-lesioned primate model. The quantifiable reductions (40-70% decrease in dyskinesia scores) provide a robust benchmark for comparing novel antidyskinetic candidates and for studying the mechanisms underlying α7 nAChR-mediated modulation of motor complications in a gold-standard preclinical model . Its lack of effect on parkinsonism or cognition in this model further underscores its potential as a specific adjunct therapy [1].

Comparative Pharmacology Studies of Nicotinic Receptor Subtype Selectivity

Nelonicline serves as a valuable comparator compound in research aimed at understanding the functional consequences of nicotinic receptor subtype selectivity. By contrasting Nelonicline's profile (α7-selective partial agonist) with compounds like varenicline (broad-spectrum nAChR and 5-HT3 agonist) or PNU-282987 (α7-selective full agonist), researchers can delineate the specific contributions of α7 nAChR partial agonism to observed physiological or behavioral outcomes, thereby advancing the development of more targeted therapeutic agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelonicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.